(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid

Description

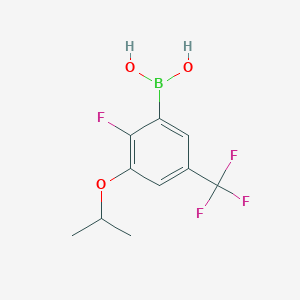

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is a substituted arylboronic acid with the molecular formula C₁₀H₁₁BF₄O₃ (MW: 266.01) . Key structural features include:

- 2-Fluoro substituent: Enhances electronic withdrawal and steric effects.

- 3-Isopropoxy group: Provides steric bulk and modulates solubility.

- 5-Trifluoromethyl group: Strong electron-withdrawing moiety, influencing reactivity in cross-coupling reactions.

Properties

IUPAC Name |

[2-fluoro-3-propan-2-yloxy-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BF4O3/c1-5(2)18-8-4-6(10(13,14)15)3-7(9(8)12)11(16)17/h3-5,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVDWEUTXJXXMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)OC(C)C)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structural features, including the presence of fluorine and trifluoromethyl groups, significantly influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and potential therapeutic applications.

- Chemical Formula : C11H12F4O2B

- Molecular Weight : 252.21 g/mol

- CAS Number : 2624416-80-2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial and fungal strains.

Case Studies

-

Antibacterial Activity :

- The compound demonstrated moderate antibacterial activity against Escherichia coli and Bacillus cereus, with a Minimum Inhibitory Concentration (MIC) lower than that of the approved antifungal drug Tavaborole (AN2690). This suggests potential as a lead compound for developing new antibacterial agents .

- In vitro tests indicated higher efficacy against Aspergillus niger, showcasing its broad-spectrum antimicrobial potential .

- Mechanism of Action :

Anticancer Activity

Boronic acids are known for their role in cancer therapy due to their ability to inhibit proteasomes and other critical pathways involved in tumor growth.

Research Findings

- Studies have shown that boronic acids can induce apoptosis in cancer cells by disrupting proteasome function, leading to cell cycle arrest at the G2/M phase .

- The introduction of the boronic acid moiety into drug designs has enhanced the potency of certain anticancer agents, suggesting that this compound could be explored for similar applications.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, general trends observed in fluorinated compounds indicate enhanced lipophilicity and bioavailability. This property may facilitate improved absorption and distribution in biological systems .

Safety Profile

Preliminary assessments indicate that boronic acids possess a favorable safety profile; however, comprehensive toxicological studies are necessary to establish safety parameters for clinical use.

Summary Table of Biological Activities

Comparison with Similar Compounds

Properties :

- Purity : 97% .

- Storage: Requires refrigeration at 2–8°C for stability , unlike non-fluorinated analogs that may tolerate room temperature storage .

- Safety : Classified with GHS warnings (H315, H319, H335) due to skin/eye irritation and respiratory hazards .

Comparison with Structurally Similar Boronic Acids

Substituent Variations and Electronic Effects

The table below highlights structural analogs and their key differences:

Q & A

Q. What are the key synthetic strategies for preparing (2-Fluoro-3-isopropoxy-5-(trifluoromethyl)phenyl)boronic acid?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling or directed ortho-metalation. For example, a brominated precursor (e.g., 2-bromo-4-(trifluoromethyl)aniline) can undergo palladium-catalyzed coupling with a boronic acid pinacol ester. Protecting groups may be required for the isopropoxy substituent to prevent side reactions. Post-synthesis, purification via column chromatography or recrystallization is critical, as trifluoromethyl and fluoro groups may reduce solubility in polar solvents. Structural validation should include -NMR and -NMR to confirm substituent positions and boronic acid integrity .

Q. How do the electron-withdrawing substituents (fluoro, trifluoromethyl) influence this boronic acid's reactivity?

- Methodological Answer : The trifluoromethyl group increases the boronic acid's acidity, enhancing its stability in aqueous conditions and its ability to form cyclic boronate esters with diols. The fluorine atom at the 2-position directs cross-coupling reactions to specific positions via steric and electronic effects. Researchers should optimize reaction pH (near 8–9) to balance reactivity and stability, as excessive alkalinity may degrade the boronic acid .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- HPLC (e.g., C18 column, acidic mobile phase) to assess purity (>97% as per industrial standards).

- LCMS to confirm molecular weight (e.g., [M+H] or [M−H] ions).

- Multinuclear NMR (, , , ) to resolve structural ambiguities, particularly for trifluoromethyl and boronic acid groups .

Advanced Research Questions

Q. How can steric hindrance from the isopropoxy group impact Suzuki-Miyaura coupling efficiency?

- Methodological Answer : The bulky isopropoxy group at the 3-position may slow transmetalation steps. To mitigate this, use electron-rich palladium catalysts (e.g., Pd(PPh)) and elevated temperatures (70–90°C). Pre-activation of the boronic acid via MIDA (N-methyliminodiacetic acid) boronate formation can improve stability and reactivity. Monitor reaction progress with -NMR to track fluorine signal shifts during coupling .

Q. What strategies address stability challenges during storage and handling?

- Methodological Answer : Store the compound at 0–6°C under inert atmosphere (argon/nitrogen) to prevent oxidation of the boronic acid moiety. Lyophilization is preferred for long-term storage. Avoid prolonged exposure to moisture by using molecular sieves in solvent systems. For aqueous work, buffer solutions (pH 7–8) with chelating agents (e.g., EDTA) can inhibit boronic acid degradation .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., microbial leucyl-tRNA synthetase). Computational docking studies (AutoDock Vina, Schrödinger Suite) should be paired with surface plasmon resonance (SPR) to quantify binding kinetics. Competitive assays with fluorogenic substrates (e.g., 4-nitrophenyl boronate) can validate inhibition mechanisms .

Q. Are there contradictions in reported reactivity data for similar trifluoromethyl-substituted boronic acids?

- Methodological Answer : Discrepancies often arise from solvent polarity effects. For example, in DMF, the trifluoromethyl group may stabilize transition states via dipole interactions, accelerating coupling, while in THF, steric effects dominate. Researchers should replicate reactions in multiple solvents and compare yields using ANOVA to identify statistically significant trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.